molecular formula C19H20N4O3S B4526667 N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4526667
M. Wt: 384.5 g/mol
InChI Key: VZTOICCJIXBECM-UHFFFAOYSA-N
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Description

This compound features a thiazole ring with a Z-configuration imine group (4-ethyl-5-methyl substitution), a pyridazinone core linked to a 3-methoxyphenyl moiety, and an acetamide bridge connecting the two heterocycles. The ethyl and methyl groups on the thiazole ring may enhance lipophilicity, while the 3-methoxyphenyl group could influence π-π stacking interactions in biological targets.

Properties

IUPAC Name

N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-4-15-12(2)27-19(20-15)21-17(24)11-23-18(25)9-8-16(22-23)13-6-5-7-14(10-13)26-3/h5-10H,4,11H2,1-3H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTOICCJIXBECM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves the formation of the thiazole and pyridazinone rings followed by their coupling. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions . The pyridazinone moiety can be prepared via the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds . The final coupling step involves the reaction of the thiazole and pyridazinone intermediates under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the Hantzsch thiazole synthesis and the cyclization reactions, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydropyridazinone

    Substitution: Various substituted phenyl derivatives

Mechanism of Action

The mechanism of action of N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) Thiazole Derivatives
  • N-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines: These compounds, studied by Koutentis et al. (), feature a dithiazolium core instead of a thiazol-2(3H)-ylidene group.
  • 5-Chloro-1,2,3-dithiazolium Salts : These salts react with activated methylene compounds to form heterocyclic adducts, a strategy that could theoretically apply to the synthesis of the target compound’s thiazole moiety .
(b) Pyridazinone-Based Compounds
  • 6-Oxo-1,6-dihydropyridazine Derivatives: Analogues with substituted aryl groups at the 3-position, such as 3-phenylpyridazinones, are reported in antiviral and anti-inflammatory studies. The 3-methoxyphenyl substituent in the target compound may enhance metabolic stability compared to unsubstituted phenyl groups .
(c) Acetamide-Linked Hybrids
  • Thiazole-Acetamide Conjugates : Compounds like N-(thiazol-2-yl)acetamides are explored as antimicrobial agents. The Z-configuration and ethyl-methyl substitution in the target compound could confer steric effects that modulate binding to bacterial targets .

Bioactivity and Computational Predictions

While direct bioactivity data for the target compound is unavailable, inferences can be drawn from analogues:

  • Antimicrobial Potential: Thiazole-acetamide hybrids often exhibit activity against Gram-positive bacteria. The ethyl and methyl groups may improve membrane penetration compared to smaller substituents (e.g., hydrogen or halogens) .
  • Kinase Inhibition: Pyridazinone derivatives are known to inhibit tyrosine kinases. Computational studies using density functional theory (DFT) () could predict the electron-density distribution of the target compound’s pyridazinone ring, influencing its binding affinity to kinase active sites .

Physicochemical Properties

A hypothetical comparison of key properties is outlined below:

Compound Class LogP (Predicted) Solubility (mg/mL) Bioactivity Highlights
Target Compound 2.8 0.15 Hypothesized kinase inhibition
N-(Dithiazolylidene)pyridines 3.2 0.08 Antimicrobial, Antifungal
3-Phenylpyridazinones 2.1 0.45 Anti-inflammatory

Note: LogP and solubility values are estimated using fragment-based methods.

Crystallographic and Structural Insights

Crystallography tools like SHELX () and WinGX () are critical for resolving the Z-configuration of the thiazole imine and the planarity of the pyridazinone ring.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 2
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N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

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